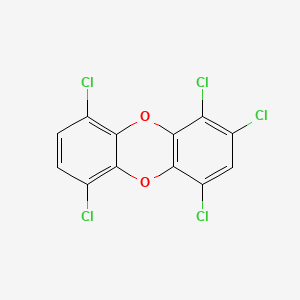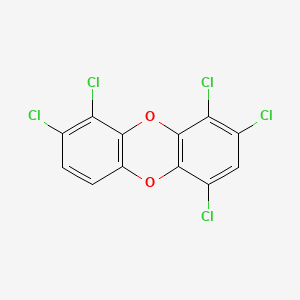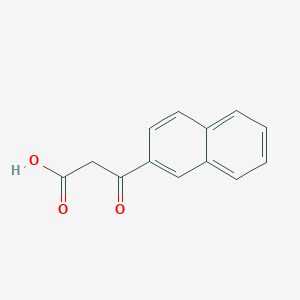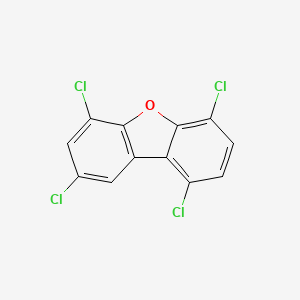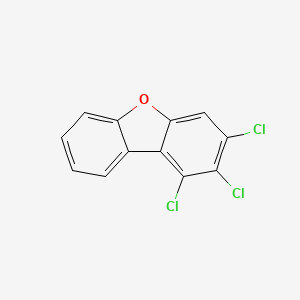
1,2,4,7,9-Pentachlorodibenzo-p-dioxin
概要
説明
1,2,4,7,9-Pentachlorodibenzo-p-dioxin is one of 75 chlorinated dibenzo-p-dioxin (CDD) congeners . CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They are also persistent organic pollutants (POPs), thus their production is regulated in most areas . Dioxins occur as by-products from the manufacture of organochlorides, the bleaching of paper, chlorination by waste and drinking water treatment plants, municipal solid waste and industrial incinerators, and natural sources such as volcanoes and forest fires .
Molecular Structure Analysis
The structure of 1,2,4,7,9-Pentachlorodibenzo-p-dioxin consists of two benzene rings joined by two oxygen bridges . This makes the compound an aromatic diether . In PCDDs, chlorine atoms are attached to this structure at any of 8 different places on the molecule, at positions 1–4 and 6–9 .Physical And Chemical Properties Analysis
The chemical formula of 1,2,4,7,9-Pentachlorodibenzo-p-dioxin is C12H3Cl5O2 . It has an average molecular mass of 356.416 g/mol . The compound is a small molecule and belongs to the class of organic compounds known as chlorinated dibenzo-p-dioxins .科学的研究の応用
Aryl Hydrocarbon Receptor as a Drug Target
1,2,4,7,9-Pentachlorodibenzo-p-dioxin, as part of the chlorinated dioxin family, has been researched for its interaction with the aryl hydrocarbon receptor (AhR). In a study by Zhang et al. (2009), it was found that chlorinated dioxins, including 1,2,4,7,9-Pentachlorodibenzo-p-dioxin, bind to the AhR and exhibit anti-proliferative activity in estrogen receptor-negative breast cancer cell lines. This suggests the AhR as a potential drug target for the treatment of ER-negative breast cancer (Zhang et al., 2009).
Carcinogenicity and Mechanistic Insights
Research has also focused on the carcinogenicity of dioxins, including 1,2,4,7,9-Pentachlorodibenzo-p-dioxin. Steenland et al. (2004) reviewed epidemiologic and mechanistic evidence supporting the 1997 International Agency for Research on Cancer (IARC) classification of TCDD, the most potent dioxin congener, as a human carcinogen. This review included insights into the function of the AhR in mediating the carcinogenic response to TCDD and related compounds (Steenland et al., 2004).
Biotransformation and Environmental Impact
A study by Nam et al. (2006) explored the biotransformation of chlorinated dioxins, including 1,2,4,7,9-Pentachlorodibenzo-p-dioxin, by the bacterium Sphingomonas wittichii RW1. This research is significant for understanding the environmental impact and degradation pathways of these toxic compounds (Nam et al., 2006).
Toxicity Assessment and Environmental Monitoring
A 2006 study developed a cell-free bioassay for the measurement of dioxins, which could be applicable to 1,2,4,7,9-Pentachlorodibenzo-p-dioxin. This assay, based on fluorescence enhancement, offers a rapid and sensitive method for assessing the presence and toxicity of dioxins in environmental samples (You et al., 2006).
Understanding Dioxin Toxicity in Different Species
Research by Geyer et al. (2002) reviewed the elimination half-lives of various chlorinated dibenzo-p-dioxins, including 1,2,4,7,9-Pentachlorodibenzo-p-dioxin, in different species such as rats, monkeys, and humans. This information is crucial for understanding the toxicokinetics and comparative toxicity of these compounds across species (Geyer et al., 2002).
作用機序
1,2,4,7,9-Pentachlorodibenzo-p-dioxin acts as a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) . It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .
Safety and Hazards
将来の方向性
As a persistent organic pollutant, the future directions for 1,2,4,7,9-Pentachlorodibenzo-p-dioxin are likely to focus on reducing its production and release into the environment. This could involve stricter regulations on industries that produce dioxins as by-products, as well as research into alternative manufacturing processes that do not produce dioxins .
特性
IUPAC Name |
1,2,4,7,9-pentachlorodibenzo-p-dioxin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O2/c13-4-1-6(15)10-8(2-4)18-11-7(16)3-5(14)9(17)12(11)19-10/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBBXWPVEFJZEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC3=C(O2)C(=C(C=C3Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074108 | |
| Record name | 1,2,4,7,9-Pentachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,7,9-Pentachlorodibenzo-p-dioxin | |
CAS RN |
82291-37-0 | |
| Record name | 1,2,4,7,9-Pentachlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082291370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4,7,9-Pentachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,7,9-PENTACHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CH9NOD25WT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



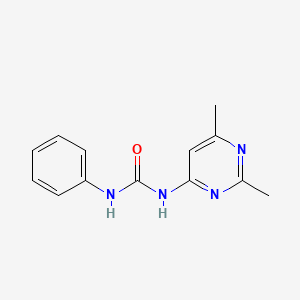
![6-{3-[(Pyridin-2-yl)disulfanyl]propanamido}hexanoic acid](/img/structure/B3066392.png)
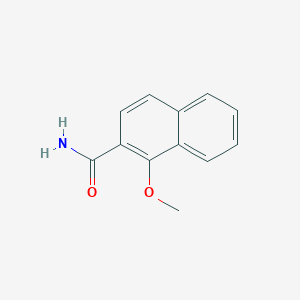
![1,4-Dithiaspiro[4.5]decan-7-one](/img/structure/B3066409.png)


